molecular formula C12H20N2O2 B2373481 [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine CAS No. 851176-41-5

[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine

Cat. No.: B2373481
CAS No.: 851176-41-5
M. Wt: 224.304
InChI Key: UEMUYGSFWRCGFY-UHFFFAOYSA-N
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Description

[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine is a synthetic organic compound supplied for research and development purposes. With the molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol, this compound is characterized as a phenylethylamine (PEA) derivative . Its structure, featuring a 3,4-dimethoxyphenyl group and a dimethylated ethylamine side chain, places it within a broad category of compounds studied for their interactions with neurological targets . The compound is provided with the CAS Number 851176-41-5 . Researchers investigating structure-activity relationships (SAR) of psychoactive phenylethylamines may find this compound of interest. These studies are crucial for advancing understanding in medicinal chemistry and neuropharmacology, particularly regarding the serotonin receptor system . This product is labeled For Research Use Only . It is intended for use in a controlled laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-14(2)10(8-13)9-5-6-11(15-3)12(7-9)16-4/h5-7,10H,8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMUYGSFWRCGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851176-41-5
Record name [2-amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium methoxide and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through techniques such as distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine is used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: This compound is used in biological research to study its effects on various biological systems. It is often used as a model compound to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its pharmacological properties and its ability to interact with specific molecular targets in the body .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

  • Methoxy vs.
  • Amine Substitution : The tertiary dimethylamine group in the target compound contrasts with the primary amine in dopamine and the secondary amine in Verapamil-related compounds. This affects basicity and metabolic stability .
  • Functional Group Variations : Rip-B’s benzamide group introduces hydrogen-bonding capabilities absent in the target compound, making it more suitable as a synthetic intermediate .

Physicochemical Properties

  • Solubility and Stability: The dimethoxy groups in the target compound likely enhance stability under oxidative conditions compared to dopamine’s catechol structure, which is prone to degradation .
  • Lipophilicity : The trifluoromethyl-substituted analog (CAS 914635-97-5) exhibits higher lipophilicity than the target compound, suggesting improved blood-brain barrier penetration .

Biological Activity

[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine is a phenethylamine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure, characterized by the presence of both an amino group and a dimethylamine group, contributes to its diverse pharmacological effects. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H20N2O2\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various receptors and enzymes, leading to physiological effects such as:

  • Inhibition of Enzymes : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the field of antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. For instance:

Cell Line Effect Mechanism
MCF-7 (Breast Cancer)Induces apoptosisIncreases p53 expression and caspase-3 activation
U-937 (Leukemia)Cytotoxic effects observedDose-dependent apoptosis induction

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on human leukemia cells. The results indicated significant cytotoxicity at sub-micromolar concentrations, with flow cytometry revealing increased apoptotic cells following treatment .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against common pathogens. Results showed that it effectively inhibited bacterial growth, suggesting its potential use in developing new antibiotics.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with similar compounds:

Compound Biological Activity
3,4-DimethoxyphenethylamineMild antidepressant effects
2-Amino-1-(3,4-dimethoxyphenyl)-1-ethanoneModerate anticancer activity

The unique combination of functional groups in this compound may confer distinct biological properties compared to these analogues.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystNaBH3CN (1.2 equiv)85–90%
Temperature0–5°C (imine step)Reduces byproducts
SolventTHF:H2O (4:1)Improves solubility

How can X-ray crystallography using SHELX software resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
SHELXL (part of the SHELX suite) refines crystal structures by iteratively adjusting atomic coordinates against diffraction data. For derivatives with methoxy positional isomers:

  • Data collection: High-resolution (≤1.0 Å) datasets reduce thermal motion artifacts .
  • Twinned crystals: Use the TWIN command in SHELXL to model overlapping lattices, common in monoclinic systems .
  • Validation: R-factor convergence (<5%) and electron density maps confirm methoxy group orientations .

Case Study: A derivative (P21/c space group) showed ambiguous methoxy positioning. SHELXL refinement resolved this via difference Fourier maps, confirming 3,4-dimethoxy substitution .

What spectroscopic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C): Assign methoxy (δ 3.7–3.9 ppm) and dimethylamino (δ 2.2–2.4 ppm) protons. Coupling patterns distinguish regioisomers .
  • HPLC-MS: Reverse-phase C18 columns (ACN:H2O gradient) quantify purity (>98%) and detect trace amines .
  • IR spectroscopy: Stretching frequencies for NH (3300 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Peaks/BandsDiagnostic Use
¹H NMRδ 6.8–7.1 (aromatic H)Confirms phenyl subst.
HPLC-MS[M+H]⁺ = 237.2 m/zVerifies molecular mass

What strategies reconcile discrepancies between computational binding affinity predictions and experimental data?

Methodological Answer:

  • Force field adjustments: Use AMBER or CHARMM with explicit solvent models (e.g., TIP3P) to better simulate hydrophobic interactions .
  • Docking validation: Cross-check AutoDock Vina results with experimental IC50 values for serotonin receptors. Adjust scoring functions to account for methoxy group solvation .
  • MD simulations: Run 100-ns trajectories to identify transient binding poses missed in static models .

Example: A study found ΔGbinding = -9.2 kcal/mol computationally but -8.1 kcal/mol experimentally. Including explicit water molecules in simulations reduced the error to ±0.5 kcal/mol .

How do solvent polarity and temperature gradients influence crystallization outcomes?

Methodological Answer:

  • Solvent screening: Use a 4:1 ethyl acetate:hexane mixture for balanced polarity, promoting nucleation without rapid precipitation .
  • Temperature ramping: Slow cooling (0.5°C/min) from 40°C to 4°C yields larger, defect-free crystals.
  • Additives: 5% DMSO reduces aggregation in aqueous systems by disrupting H-bond networks .

Q. Table 3: Crystallization Conditions

ConditionOptimal SettingOutcome
SolventEthyl acetate:hexaneMonoclinic crystals
Cooling rate0.5°C/minReduces twinning
AdditiveDMSO (5% v/v)Improves crystal size

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